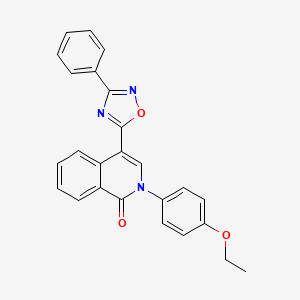
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has been studied extensively for its various properties and applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
This compound, along with its derivatives, has been synthesized and evaluated for various biological activities. For instance, Sirgamalla and Boda (2019) explored the synthesis, characterization, molecular docking, and biological evaluation of novel derivatives for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents (Sirgamalla & Boda, 2019).
Photochemical and Kinetic Studies
The compound's structural variants have also been studied for their photochromic properties. Yang et al. (2012) investigated the photochromic systems based on a six-membered ring as ethene bridges, which include derivatives of the compound . These studies reveal the influence of aromaticity on the thermal stability of photochromic systems, demonstrating the compound's utility in developing materials with tunable photochromic properties (Yang et al., 2012).
Anticancer Activity
Further, derivatives of this compound have been synthesized and assessed for their anticancer activities. Yakantham et al. (2019) synthesized a series of derivatives and evaluated them against human cancer cell lines such as MCF-7 (breast) and A549 (lung), showing good to moderate activity. This research underscores the potential of such compounds in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) delved into the synthesis, characterization, and electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which include compounds structurally related to our compound of interest. Their findings on photophysical, electrochemical, and thermal properties open avenues for the use of such compounds in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Nagarajan et al., 2014).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-2-30-19-14-12-18(13-15-19)28-16-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJVOVBJOSZPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
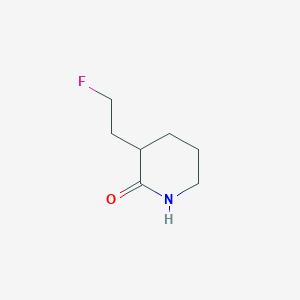
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
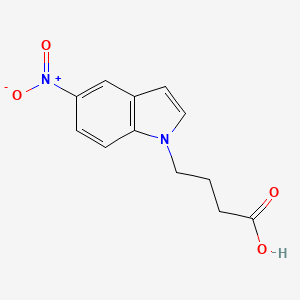
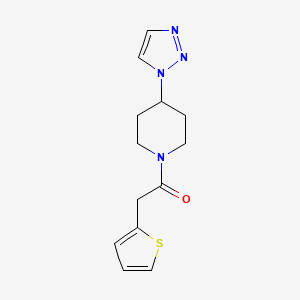
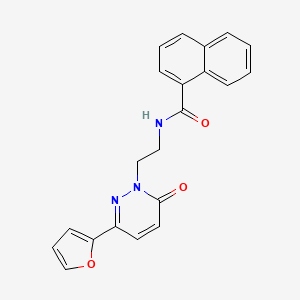
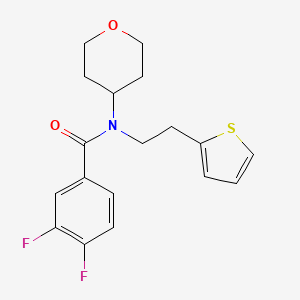
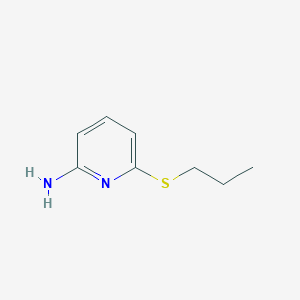
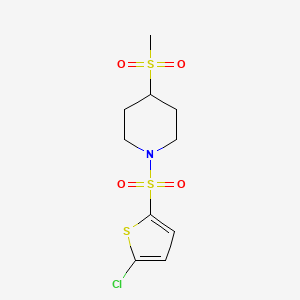
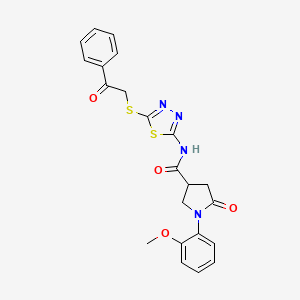
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)

